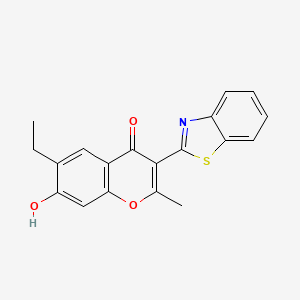

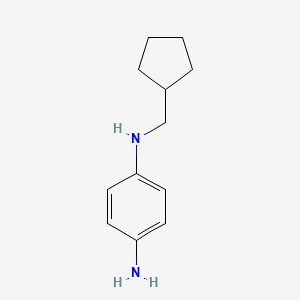

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a bicyclic compound that is made up of fused benzene and thiazole rings . It is a core structure in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods including condensation of 2-aminobenzenethiols with aldehydes/ketones/acids/acyl chlorides . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure of “3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one” would require more specific information.Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Applications De Recherche Scientifique

Fluorescence Studies

Studies have explored the synthesis and fluorescence properties of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one derivatives, focusing on their potential as blue light-emitting compounds. These derivatives, when modified with various substituents, exhibit moderate quantum yields and emit blue light in the range of 450 to 495 nm, indicating their potential utility in applications requiring fluorescence, such as biological labeling and optical materials (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).

Antimicrobial and Anticancer Properties

Further research into the derivatives of this compound has shown promising results in the fields of antimicrobial and anticancer activity. Some novel derivatives have been synthesized and evaluated for their inhibitory effects, exhibiting significant antimicrobial activity against various bacterial and fungal pathogens. Additionally, these compounds have demonstrated cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in treating infections and cancer (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Antimicrobial Coatings

The application of this compound derivatives in antimicrobial coatings has been investigated, with one study focusing on the incorporation of coumarin-thiazole derivatives into polyurethane varnishes. These coatings exhibited significant antimicrobial effects, suggesting the derivatives' effectiveness in creating surfaces resistant to microbial growth. This application is particularly relevant in healthcare settings, where preventing microbial contamination is crucial (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Fluorescent Brighteners

The development of fluorescent brighteners using this compound derivatives has been explored, with novel synthesis methods yielding compounds with potential applications as brightening agents. These agents could be used in various industries, including textiles and paper, to enhance the brightness and appearance of products (Harishkumar, Mahadevan, & Masagalli, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-3-11-8-12-15(9-14(11)21)23-10(2)17(18(12)22)19-20-13-6-4-5-7-16(13)24-19/h4-9,21H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOFNXJEBHMTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)

![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)

![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828511.png)

![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)

![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)